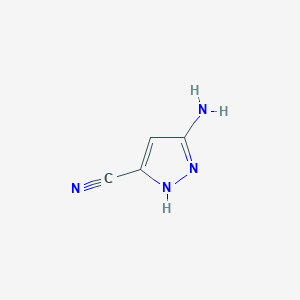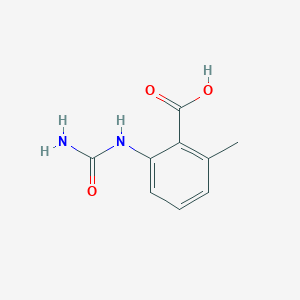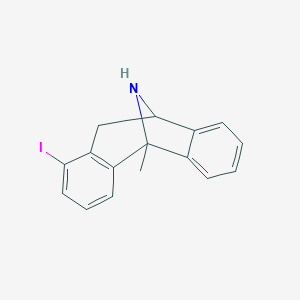
1-Iodo-MK 801
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-MK 801 is a chemical compound that belongs to the class of NMDA receptor antagonists. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience. The purpose of
Scientific Research Applications
1-Iodo-MK 801 has been used extensively in scientific research to study the function of NMDA receptors in the brain. These receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking these receptors, researchers can investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism Of Action
1-Iodo-MK 801 acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the endogenous ligand, glutamate. By binding to the receptor, 1-Iodo-MK 801 prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways.
Biochemical And Physiological Effects
1-Iodo-MK 801 has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to impair learning and memory, reduce locomotor activity, and induce seizures. Additionally, it has been shown to have neuroprotective effects in certain models of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Iodo-MK 801 is its potency and selectivity for the NMDA receptor. This allows researchers to selectively block NMDA receptors without affecting other neurotransmitter systems. Additionally, 1-Iodo-MK 801 has a long half-life, which allows for sustained blockade of NMDA receptors. However, one of the main limitations of 1-Iodo-MK 801 is its potential toxicity. High doses of this compound can induce seizures and cause neuronal damage.
Future Directions
There are several future directions for research on 1-Iodo-MK 801. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Additionally, researchers are interested in investigating the potential therapeutic applications of 1-Iodo-MK 801 in neurological disorders. Finally, researchers are interested in exploring the role of NMDA receptors in other physiological processes, such as pain perception and immune function.
Conclusion
In conclusion, 1-Iodo-MK 801 is a potent and selective NMDA receptor antagonist that has significant potential for scientific research. Its ability to selectively block NMDA receptors has allowed researchers to investigate the role of these receptors in various neurological disorders. While there are limitations to its use, the future directions for research on 1-Iodo-MK 801 are promising and may lead to new treatments for neurological disorders.
Synthesis Methods
1-Iodo-MK 801 is synthesized through a multi-step process that involves the reaction of 3-(2-carboxypiperazin-4-yl) propyl-1-phosphonic acid (CPP) with iodine. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as palladium on carbon. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography and HPLC.
properties
CAS RN |
119493-70-8 |
|---|---|
Product Name |
1-Iodo-MK 801 |
Molecular Formula |
C16H14IN |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14IN/c1-16-12-6-3-2-5-10(12)15(18-16)9-11-13(16)7-4-8-14(11)17/h2-8,15,18H,9H2,1H3 |
InChI Key |
UAPZBXZJINUXOP-UHFFFAOYSA-N |
SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
Canonical SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
synonyms |
1-iodo-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 1-iodo-MK 801 1-iodo-MK-801 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




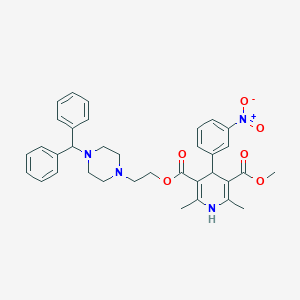
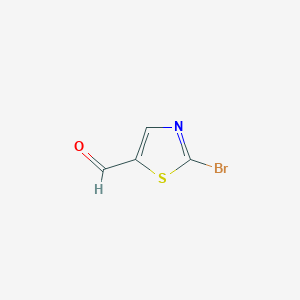
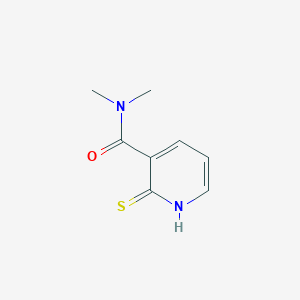
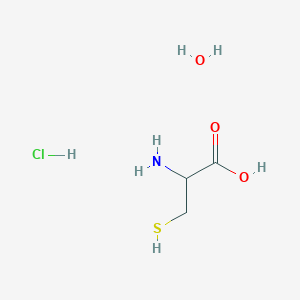
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
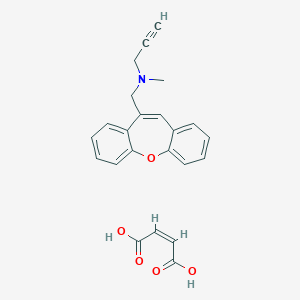
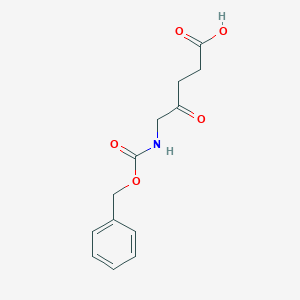
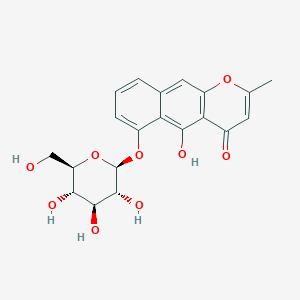
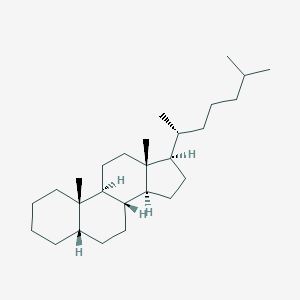
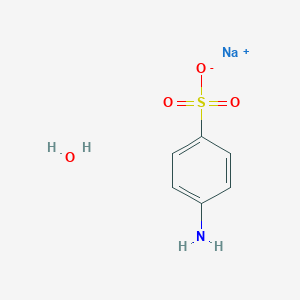
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
